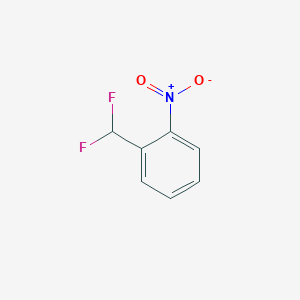
1-(Difluoromethyl)-2-nitrobenzene
Descripción general
Descripción
1-(Difluoromethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysics and Photochemistry
1-(Difluoromethyl)-2-nitrobenzene, as a derivative of nitrobenzene, exhibits complex photophysics and photochemistry. A study on nitrobenzene, the simplest nitroaromatic compound, highlighted its rich photophysical properties and photochemical reactions following UV absorption. This research contributes to understanding the decay paths and fluorescence properties of similar compounds, including this compound (Giussani & Worth, 2017).
Electrosynthesis
Electrosynthetic methods have been explored for nitrobenzene derivatives. The reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes has been studied, providing a route to 1-nitro-2-vinylbenzene and 1H-indole. Such electrochemical pathways are potentially applicable to this compound for synthesizing valuable intermediates (Du & Peters, 2010).
Environmental Remediation
In environmental science, the reduction of nitrobenzene derivatives in wastewater has been a significant area of research. Studies have shown that zerovalent iron can reduce nitrobenzene to aniline in wastewater, a method potentially applicable to this compound for pollutant degradation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Fluorescence Sensing
Research has demonstrated the use of metal-organic frameworks (MOFs) for sensing nitrobenzene in various solvents. These frameworks, responsive to the presence of nitrobenzene derivatives, indicate potential applications in detecting and quantifying this compound and similar compounds (Xu et al., 2020).
Molecular Recognition
Molecular recognition studies, focusing on nitrobenzene derivatives, have been conducted to understand complex formation and intermolecular interactions. This research provides insights into the behavior of this compound in various chemical environments, influencing its potential applications in selective binding and sensor technologies (Shao, Linton, Hamilton, & Weber, 1998).
Mecanismo De Acción
Target of Action
The primary target of 1-(Difluoromethyl)-2-nitrobenzene is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines . It is a transcriptional target of MYCN , which is a gene that plays a crucial role in cell growth and proliferation .
Mode of Action
This compound, also known as Eflornithine, acts as an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are essential for cell growth and proliferation .
Biochemical Pathways
The inhibition of ODC by this compound affects the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, play crucial roles in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . By inhibiting ODC, this compound reduces the production of these polyamines, thereby affecting these cellular processes .
Result of Action
The inhibition of ODC by this compound leads to a decrease in the levels of polyamines in cells . This can result in reduced cell growth and proliferation . In the context of diseases such as cancer, where cell growth and proliferation are often uncontrolled, this can have a therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with ODC . Additionally, the presence of other substances, such as other drugs or biological molecules, can potentially affect the action of this compound
Análisis Bioquímico
Biochemical Properties
1-(Difluoromethyl)-2-nitrobenzene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The difluoromethyl group in this compound is known for its lipophilic hydrogen bond donor properties, which can enhance the bioavailability and metabolic stability of the compound . This interaction is significant in the context of antioxidant activity, where this compound can inhibit lipid peroxidation in human erythrocytes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which can otherwise lead to cellular damage . This reduction in oxidative stress can positively impact cellular signaling and gene expression, promoting overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The difluoromethyl group in the compound acts as a bioisostere for thiols, alcohols, and amines, enhancing its binding interactions with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which convert this compound into more polar and water-soluble metabolites . These metabolites are then excreted from the body, ensuring the compound’s clearance and reducing its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic properties facilitate its diffusion across cell membranes, allowing it to reach various cellular compartments. Once inside the cells, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage .
Propiedades
IUPAC Name |
1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFTEZEGZZSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602906 | |
| Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64747-65-5 | |
| Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)





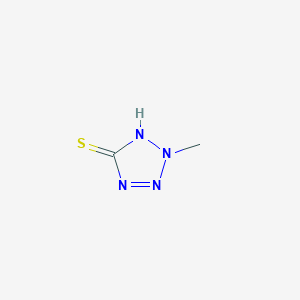
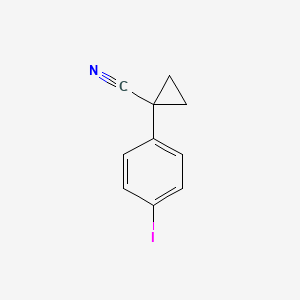


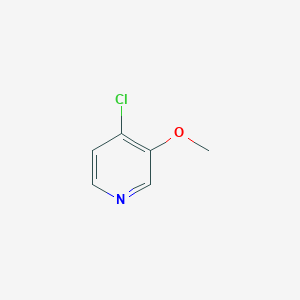
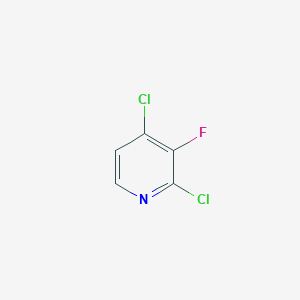

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)
